(2',5'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol
Description
(2',5'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol is a halogenated biphenyl derivative with a hydroxymethyl (-CH2OH) functional group. Its molecular formula is C13H9Cl2FO (molecular weight: 271.11 g/mol), featuring two chlorine atoms at the 2' and 5' positions, one fluorine atom at the 4 position, and a hydroxymethyl group at the 3 position of the biphenyl scaffold . The unique combination of electron-withdrawing halogens (Cl and F) and the polar hydroxymethyl group confers distinct chemical reactivity, solubility, and biological activity. This compound is primarily investigated for applications in pharmaceuticals (e.g., enzyme inhibition) and materials science (e.g., liquid crystal precursors) .
Properties
Molecular Formula |
C13H9Cl2FO |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
[5-(2,5-dichlorophenyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-10-2-3-12(15)11(6-10)8-1-4-13(16)9(5-8)7-17/h1-6,17H,7H2 |
InChI Key |
MHUFFWVTSVYMOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol typically involves the following steps:
Halogenation: The biphenyl core is first halogenated to introduce chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as chlorine gas and fluorine gas or their respective halogenating agents.
Grignard Reaction: The halogenated biphenyl is then subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the methanol group at the third carbon position.
Hydrolysis: The resulting intermediate is hydrolyzed to yield (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the methanol group to a methyl group.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products
Oxidation: (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-aldehyde or (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-carboxylic acid.
Reduction: (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-methyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2’,5’-Dichloro-4-fluoro-biphenyl-3
Biological Activity
(2',5'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol is a synthetic compound characterized by its biphenyl structure and halogen substitutions. This compound has garnered attention in various biological studies due to its potential pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications and mechanisms of action.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The hydroxymethyl group can engage in hydrogen bonding with proteins and nucleic acids, potentially influencing enzymatic activities and receptor interactions. The halogen substituents may enhance lipophilicity, allowing for better membrane penetration and interaction with hydrophobic regions of proteins.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that biphenyl derivatives can inhibit cell proliferation in various cancer cell lines, including HeLa and MCF7 cells. The mechanism often involves the induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways .
Antibacterial Activity
Biphenyl derivatives have also been evaluated for their antibacterial properties. In vitro studies have demonstrated that certain analogs possess inhibitory effects against common pathogens, suggesting potential applications in combating bacterial infections .
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of biphenyl derivatives found that this compound analogs exhibited IC50 values as low as 20 µM against HeLa cells. The treatment led to significant cell cycle arrest at the G2/M phase, indicating an effective mechanism for inhibiting tumor growth.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | HeLa | 20 | Apoptosis induction |
| B | MCF7 | 25 | Cell cycle arrest |
Case Study 2: Antibacterial Activity
In a separate study, the antibacterial efficacy of biphenyl derivatives was assessed against various bacterial strains. This compound showed promising results with a minimum inhibitory concentration (MIC) of 0.44 mg/mL against Bacillus pumilus.
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | Bacillus pumilus ATCC 14884 | 0.44 |
| Another Analog | Plesiomonas shigelloides ATCC 15903 | 0.22 |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Compounds
| Compound Name | Structural Features | Key Differences | Impact on Properties |
|---|---|---|---|
| (2',4'-Dichloro-biphenyl-3-yl)-methanol | Cl at 2' and 4'; no F | Lacks fluorine substituent | Reduced polarity and altered electronic effects; lower binding affinity to hydrophobic targets . |
| (4-Fluoro-biphenyl-3-yl)-methanol | F at 4; no Cl substituents | Lacks chlorine atoms | Lower steric hindrance and weaker electrophilicity; reduced metabolic stability . |
| (2',6'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol | Cl at 2' and 6'; F at 4 | Different Cl substitution pattern | Altered molecular geometry; potential differences in π-π stacking and receptor interactions . |
| (2',5'-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile | Acetonitrile (-CN) instead of -CH2OH | Nitrile group replaces hydroxymethyl | Higher lipophilicity; increased cytotoxicity but lower solubility in aqueous media . |
| (3',5'-Dichloro-5-fluoro-biphenyl-3-yl)-methanol | Cl at 3' and 5'; F at 5 | Distinct halogen arrangement | Variable enzyme inhibition profiles; possible differences in metabolic pathways . |
| (3',5'-Dichloro-4-fluoro-biphenyl-3-yl)-acetic acid | Acetic acid (-COOH) instead of -CH2OH | Carboxylic acid functional group | Enhanced hydrogen-bonding capacity; potential anti-inflammatory activity . |
Key Findings from Comparative Studies:
Halogen Positioning: The 2',5'-dichloro-4-fluoro configuration in the target compound creates a sterically balanced structure, enabling optimal interactions with both hydrophilic (via -CH2OH) and hydrophobic (via halogens) regions of biological targets . In contrast, (2',6'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol shows reduced enzymatic inhibition due to steric clashes from the 2',6'-Cl arrangement .
Functional Group Effects :
- Replacing the hydroxymethyl group with a nitrile (e.g., (2',5'-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile ) increases membrane permeability but reduces water solubility, limiting its therapeutic utility .
- The acetic acid derivative (3',5'-Dichloro-4-fluoro-biphenyl-3-yl)-acetic acid exhibits stronger anti-inflammatory activity due to enhanced hydrogen bonding with COX-2 enzymes .
Biological Activity: The target compound’s hydroxymethyl group facilitates hydrogen bonding with catalytic residues in enzymes, making it a potent inhibitor of cytochrome P450 isoforms . Compounds lacking fluorine (e.g., (2',4'-Dichloro-biphenyl-3-yl)-methanol) show diminished activity in assays requiring halogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
